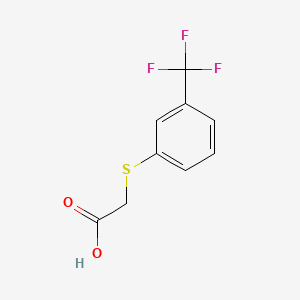

2-((3-(Trifluoromethyl)phenyl)thio)acetic acid

Description

2-((3-(Trifluoromethyl)phenyl)thio)acetic acid is a sulfur-containing acetic acid derivative characterized by a thioether linkage between the acetic acid moiety and a 3-(trifluoromethyl)phenyl group. This structure combines the electron-withdrawing trifluoromethyl (-CF₃) group with the sulfur atom, influencing its physicochemical and biological properties. For instance, trityl thioacetic acid is prepared by reacting mercaptoacetic acid with triphenylmethanol in chloroform and trifluoroacetic acid .

For example, 2-(3-(trifluoromethyl)phenyl)acetic acid (a non-thio analog) is a key intermediate in synthesizing fenfluramine, a serotonin-releasing agent used to treat epilepsy .

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]sulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2S/c10-9(11,12)6-2-1-3-7(4-6)15-5-8(13)14/h1-4H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUZSRSMQIEFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)SCC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349-83-7 | |

| Record name | 2-[[3-(Trifluoromethyl)phenyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction of 3-(Trifluoromethyl)benzenethiol with Chloroacetic Acid Derivatives

A widely cited method involves the deprotonation of 3-(trifluoromethyl)benzenethiol using sec-butyllithium in hexane/cyclohexane at −50°C, followed by nucleophilic attack on chloroacetic acid or its derivatives. This one-pot reaction achieves a 71% isolated yield under cryogenic conditions, minimizing side reactions such as oxidation or disulfide formation.

Key Reaction Parameters:

- Solvent System: Hexane/cyclohexane (1:1 v/v) for optimal lithium-thiolate solubility.

- Temperature Control: Maintained at −50°C to suppress electrophilic aromatic substitution byproducts.

- Stoichiometry: 1.1 equivalents of sec-butyllithium relative to thiol ensures complete deprotonation.

This method’s regioselectivity is attributed to the steric and electronic effects of the trifluoromethyl group, which directs thiolate formation exclusively at the para position relative to the −CF$$_3$$ substituent.

Alternative Pathways for Scale-Up Production

Solid-Phase Mechanochemical Synthesis

Emerging solvent-free approaches, such as impact-driven mechanochemistry, show promise for sustainable production. Although current applications focus on glycerol acetylation, adapting this technology to thioether formation could reduce reliance on volatile solvents and improve energy efficiency.

Critical Analysis of Synthetic Challenges

Purification and Byproduct Mitigation

The primary impurity in thioether syntheses is the corresponding disulfide, formed via aerial oxidation of the thiol precursor. Strategies to suppress this include:

- Inert Atmosphere: Conducting reactions under nitrogen or argon.

- Reducing Agents: Adding triphenylphosphine (1–5 mol%) to quench oxidative byproducts.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Recent efforts to translate batch protocols into continuous flow systems have reduced reaction times by 48-fold for structurally similar insecticides. For this compound, microreactor technology could enhance heat transfer during exothermic thiolate formation, improving safety and throughput.

Environmental Impact Assessment

The E-factor (environmental factor) for traditional batch synthesis is estimated at 158 kg waste/kg product based on analogous routes. Transitioning to catalytic methods and solvent recovery systems could lower this metric significantly.

Chemical Reactions Analysis

Types of Reactions: 2-((3-(Trifluoromethyl)phenyl)thio)acetic acid can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-((3-(Trifluoromethyl)phenyl)thio)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-(Trifluoromethyl)phenyl)thio)acetic acid involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The sulfanyl group can form covalent bonds with nucleophilic residues in enzymes, potentially inhibiting their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table compares 2-((3-(Trifluoromethyl)phenyl)thio)acetic acid with structurally related compounds:

Key Observations :

- Thioether vs. However, sulfur may also confer higher susceptibility to oxidation .

- Electron-Withdrawing Effects: The -CF₃ group stabilizes the phenyl ring’s electron density, reducing the pKa of the acetic acid (increasing acidity). For example, 2-(2-(thiophen-3-yl)phenyl)acetic acid has a predicted pKa of 4.24 , while amino-substituted analogs (e.g., 2-((3-(Trifluoromethyl)phenyl)amino)acetic acid) exhibit higher pKa values due to the basic amino group .

Physicochemical Properties

- Solubility: Thioether-containing compounds generally exhibit lower aqueous solubility compared to oxygen-linked analogs due to increased hydrophobicity. For instance, 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid has a molecular weight of 301.28 g/mol and is likely less soluble than its non-thiazole counterparts .

- Thermal Stability : The thioether linkage may reduce thermal stability compared to ethers, as seen in the lower boiling points of thioacetic acids (e.g., 2-(2-(thiophen-3-yl)phenyl)acetic acid has a predicted boiling point of 375.5°C ).

Biological Activity

2-((3-(Trifluoromethyl)phenyl)thio)acetic acid is an organic compound notable for its trifluoromethyl group, which enhances its biological activity. This compound has drawn attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory contexts.

The molecular formula of this compound is C10H8F3O2S, characterized by the presence of a trifluoromethyl group attached to a phenyl ring and a thioacetic acid moiety. This structural configuration is essential for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethyl groups have been shown to inhibit bacterial growth effectively. The mechanism of action is often attributed to the inhibition of key enzymes involved in bacterial fatty acid biosynthesis, such as FabI, which is critical for the survival of pathogens like Staphylococcus aureus and Mycobacterium tuberculosis.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | S. aureus | 16 μg/mL |

| Compound 2 | M. tuberculosis | 32 μg/mL |

| Compound 3 | E. coli | 64 μg/mL |

These findings suggest that the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and higher bioactivity against microbial targets.

Anti-inflammatory Effects

In addition to its antimicrobial properties, compounds similar to this compound have been evaluated for their anti-inflammatory effects. Research indicates that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Table 2: COX Inhibition Data

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| Compound A | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Compound B | 26.04 ± 0.36 | 31.4 ± 0.12 |

| Compound C | 28.39 ± 0.03 | 34.4 ± 0.10 |

The inhibition of COX enzymes leads to a decrease in prostaglandin E2 (PGE2) production, which is crucial for mediating inflammation and pain.

Case Studies

A notable case study involved the synthesis and biological evaluation of various thioacetic acid derivatives, including those with trifluoromethyl substitutions. These studies revealed that modifications at the phenyl ring significantly influenced both antimicrobial and anti-inflammatory activities.

In one study, researchers synthesized a series of derivatives and tested their efficacy against multiple strains of bacteria and inflammatory models in vitro. The results indicated that specific substitutions enhanced activity while maintaining low cytotoxicity levels.

Q & A

Basic: What synthetic methodologies are most effective for preparing 2-((3-(Trifluoromethyl)phenyl)thio)acetic acid, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions between 3-(trifluoromethyl)thiophenol and chloroacetic acid derivatives. Key steps include:

- Reagent Optimization : Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance reactivity.

- Catalysis : Employing bases like K₂CO₃ or triethylamine to deprotonate the thiol group and facilitate bond formation .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via /-NMR and HRMS .

Advanced: How can researchers design experiments to resolve conflicting data on the biological activity of this compound?

Answer:

Contradictions in activity data (e.g., antimicrobial vs. antiviral) may arise from assay conditions or substituent effects. Methodological strategies include:

- Dose-Response Curves : Test across a broad concentration range (nM to μM) to identify biphasic effects.

- Structural Analog Comparison : Synthesize derivatives with variations in the trifluoromethyl position or thioether linker to isolate pharmacophoric groups .

- Mechanistic Profiling : Use kinase inhibition assays or bacterial membrane permeability tests to clarify mode of action .

- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK293, HeLa) and microbial strains (e.g., S. aureus, C. albicans) .

Basic: What spectroscopic techniques are critical for characterizing this compound’s structure and stability?

Answer:

- NMR Spectroscopy : -NMR identifies trifluoromethyl group integrity (δ = -60 to -65 ppm), while -NMR confirms acetic acid protons (δ = 3.7–4.2 ppm for SCH₂CO) .

- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~250–260).

- FT-IR : Peaks at 1700–1720 cm⁻¹ (C=O stretch) and 2550–2600 cm⁻¹ (S-H, if present) indicate functional group stability .

Advanced: How does the trifluoromethyl group influence the compound’s electronic properties and binding interactions?

Answer:

The -CF₃ group is strongly electron-withdrawing, which:

- Enhances Lipophilicity : Increases membrane permeability, measured via logP assays (expected logP ~2.5–3.0) .

- Modulates Binding Affinity : Stabilizes charge-transfer interactions in enzyme active sites (e.g., with cytochrome P450 or bacterial dihydrofolate reductase) .

- Alters Reactivity : Reduces susceptibility to metabolic oxidation compared to methyl or methoxy analogs .

Computational studies (DFT or molecular docking) can predict substituent effects on binding energy and selectivity .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

- Temperature : Store at -20°C in amber vials to minimize light-induced degradation.

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the thioether bond.

- Solubility Considerations : Dissolve in DMSO for long-term stock solutions (10 mM), avoiding aqueous buffers unless used immediately .

Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s efficacy?

Answer:

- Scaffold Modification : Introduce heterocycles (e.g., triazoles or pyrazoles) at the phenyl ring to enhance target engagement .

- Bioisosteric Replacement : Substitute the thioether with sulfoxide or sulfone groups to modulate redox activity .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding using LC-MS/MS .

- In Vivo Validation : Test toxicity and efficacy in rodent models of infection or inflammation, with dose adjustments based on bioavailability studies .

Basic: What safety precautions are necessary when handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors; monitor for irritant effects (eyes/skin) .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers address discrepancies in reported biological activity between similar thioacetic acid derivatives?

Answer:

- Meta-Analysis : Compare published IC₅₀ values across studies, normalizing for assay variables (e.g., pH, incubation time) .

- Crystallography : Resolve 3D structures of the compound bound to targets (e.g., enzymes) to identify critical binding motifs.

- Proteomic Screening : Use affinity chromatography or pull-down assays to identify off-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.